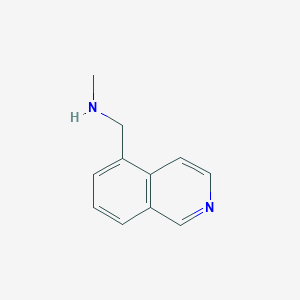

1-(isoquinolin-5-yl)-N-méthylméthanamine

Vue d'ensemble

Description

1-(Isoquinolin-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline

Applications De Recherche Scientifique

1-(Isoquinolin-5-yl)-N-methylmethanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.

Mécanisme D'action

Target of Action

The primary target of 1-(isoquinolin-5-yl)-N-methylmethanamine, also known as N-(isoquinolin-5-ylmethyl)-N-methylamine, is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a member of the transient receptor potential (TRP) superfamily and is highly localized on peripheral and central processes of nociceptive afferent fibers .

Mode of Action

This compound acts as a potent and selective antagonist at both human and rat TRPV1 receptors . It blocks the activation of TRPV1 receptors by various stimuli, including capsaicin, protons, heat, and various endogenous lipid agonists such as anandamide and N-arachidonoyl-dopamine .

Biochemical Pathways

The compound’s action on TRPV1 receptors affects the nociceptive signaling pathways . By blocking the activation of TRPV1, it inhibits the influx of cations triggered by noxious stimuli, thereby reducing the transmission of pain signals .

Result of Action

The antagonistic action of this compound on TRPV1 receptors leads to a reduction in pain signals. It has been shown to effectively relieve acute and chronic inflammatory pain and postoperative pain . It dose-dependently reduces capsaicin-induced mechanical hyperalgesia .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, inflammation can enhance the sensitivity of TRPV1 receptors, thereby increasing the compound’s efficacy in relieving inflammatory pain . .

Analyse Biochimique

Biochemical Properties

1-(Isoquinolin-5-yl)-N-methylmethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with transient receptor potential vanilloid 1 (TRPV1) receptors, acting as an antagonist . This interaction inhibits the activation of TRPV1 receptors by capsaicin, protons, and heat, thereby modulating pain perception and inflammatory responses . Additionally, 1-(isoquinolin-5-yl)-N-methylmethanamine forms adducts with Lewis acids, such as BF3, indicating its potential to participate in various biochemical pathways .

Cellular Effects

1-(Isoquinolin-5-yl)-N-methylmethanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activation of TRPV1 channels in rat dorsal root ganglion neurons, thereby reducing pain perception . This compound also affects the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, apoptosis, and metabolism . By modulating these pathways, 1-(isoquinolin-5-yl)-N-methylmethanamine can influence cellular functions and responses to external stimuli.

Molecular Mechanism

The molecular mechanism of 1-(isoquinolin-5-yl)-N-methylmethanamine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. As a TRPV1 antagonist, it binds to the TRPV1 receptor and prevents its activation by various stimuli . This binding interaction leads to the inhibition of calcium influx and subsequent downstream signaling events, resulting in reduced pain perception and inflammation . Additionally, 1-(isoquinolin-5-yl)-N-methylmethanamine may interact with other proteins and enzymes involved in cellular signaling pathways, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(isoquinolin-5-yl)-N-methylmethanamine have been observed to change over time. In in vitro studies, 1-(isoquinolin-5-yl)-N-methylmethanamine has shown consistent inhibition of TRPV1 activation over extended periods, indicating its potential for sustained therapeutic effects

Dosage Effects in Animal Models

The effects of 1-(isoquinolin-5-yl)-N-methylmethanamine vary with different dosages in animal models. In studies involving rats, the compound has been shown to dose-dependently reduce capsaicin-induced mechanical hyperalgesia, with an effective dose (ED50) of 45 μmol/kg . Higher doses of 1-(isoquinolin-5-yl)-N-methylmethanamine have also been effective in models of inflammatory and postoperative pain . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

1-(Isoquinolin-5-yl)-N-methylmethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . Additionally, 1-(isoquinolin-5-yl)-N-methylmethanamine may affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 1-(isoquinolin-5-yl)-N-methylmethanamine is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with TRPV1 receptors, which are highly localized on peripheral and central processes of nociceptive afferent fibers . This interaction facilitates its transport and accumulation in target tissues, where it exerts its effects on pain perception and inflammation .

Subcellular Localization

The subcellular localization of 1-(isoquinolin-5-yl)-N-methylmethanamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the plasma membrane, where it interacts with TRPV1 receptors . Additionally, its distribution within other cellular compartments, such as the cytoplasm and nucleus, may be modulated by specific binding interactions and cellular signaling events .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-ylmethyl)-N-methylamine can be achieved through several methods. One common approach involves the reaction of isoquinoline with formaldehyde and methylamine under acidic conditions. This reaction typically proceeds via a Mannich reaction, where the isoquinoline acts as the nucleophile, and the formaldehyde and methylamine form the electrophilic iminium ion intermediate.

Industrial Production Methods

Industrial production of N-(isoquinolin-5-ylmethyl)-N-methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Isoquinolin-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced amine form.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine forms.

Substitution: Various substituted isoquinoline derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinoline: The parent compound, which shares the core structure but lacks the N-methylmethanamine group.

Quinoline: A structural isomer of isoquinoline with different chemical properties.

Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.

Uniqueness

1-(Isoquinolin-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in research and industrial applications.

Activité Biologique

N-(isoquinolin-5-ylmethyl)-N-methylamine, also referred to as 1-(isoquinolin-5-yl)-N-methylmethanamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity, particularly as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptors. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Receptors

The primary target of N-(isoquinolin-5-ylmethyl)-N-methylamine is the TRPV1 receptor, which plays a crucial role in nociceptive signaling pathways. By acting as a potent and selective antagonist at both human and rat TRPV1 receptors, this compound inhibits the influx of cations triggered by noxious stimuli, effectively reducing pain signal transmission.

Biochemical Pathways

The antagonistic action on TRPV1 receptors leads to significant alterations in pain perception. In laboratory studies, the compound has demonstrated efficacy in relieving both acute and chronic inflammatory pain as well as postoperative pain. The inhibition of TRPV1 activation by this compound has been observed to reduce mechanical hyperalgesia in animal models.

Cellular Effects

N-(isoquinolin-5-ylmethyl)-N-methylamine influences various cellular processes:

- Cell Signaling : It modulates signaling pathways associated with pain perception.

- Gene Expression : The compound may affect the expression of genes involved in inflammatory responses.

- Metabolism : Its interaction with TRPV1 receptors impacts cellular metabolism related to pain signaling.

In Vitro Studies

In vitro studies have shown that N-(isoquinolin-5-ylmethyl)-N-methylamine consistently inhibits TRPV1 activation over extended periods, suggesting potential for sustained therapeutic effects. The compound has been tested across various concentrations, revealing a dose-dependent response in reducing capsaicin-induced mechanical hyperalgesia with an effective dose (ED50) of approximately 45 μmol/kg in rat models.

In Vivo Studies

In vivo experiments have corroborated the findings from in vitro studies, demonstrating that administration of N-(isoquinolin-5-ylmethyl)-N-methylamine significantly alleviates pain in animal models. Notably, it has been shown to reduce pain responses in both inflammatory and neuropathic pain models .

Dosage and Administration

The efficacy of N-(isoquinolin-5-ylmethyl)-N-methylamine is influenced by dosage. In animal studies, varying doses have been tested to establish a therapeutic window for effective pain relief without significant side effects. The pharmacokinetics and metabolism involve interactions with cytochrome P450 enzymes, which are critical for its biotransformation and elimination from the body .

Comparative Analysis

| Parameter | N-(isoquinolin-5-ylmethyl)-N-methylamine | Other TRPV1 Antagonists |

|---|---|---|

| Target Receptor | TRPV1 | TRPV1 |

| Mechanism | Selective antagonist | Non-selective or selective |

| ED50 (in rats) | 45 μmol/kg | Varies by compound |

| Pain Type Treated | Acute, chronic inflammatory pain | Various types |

| Metabolism | Cytochrome P450 enzymes | Varies by compound |

Therapeutic Applications

Given its mechanism of action and biological activity, N-(isoquinolin-5-ylmethyl)-N-methylamine is being explored for various therapeutic applications:

Propriétés

IUPAC Name |

1-isoquinolin-5-yl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-7-9-3-2-4-10-8-13-6-5-11(9)10/h2-6,8,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHQGMKUUTMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586304 | |

| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157610-84-9 | |

| Record name | N-Methyl-5-isoquinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157610-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.